cis-Vaccenoyl chloride
Description
Contextualization within Fatty Acyl Chlorides in Organic Synthesis
Fatty acyl chlorides, including cis-vaccenoyl chloride, are a class of organic compounds characterized by the functional group -C(=O)Cl attached to a long-chain aliphatic tail. wikipedia.org They are highly reactive derivatives of carboxylic acids and serve as versatile reagents in a multitude of organic transformations. wikipedia.org Their enhanced reactivity compared to other carboxylic acid derivatives, such as esters and amides, makes them particularly useful for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
The synthesis of fatty acyl chlorides is typically achieved by treating the corresponding fatty acid with a chlorinating agent like thionyl chloride. wikipedia.org However, for fatty acids containing multiple unsaturated bonds, this method can lead to undesirable side reactions. google.comgoogleapis.com More advanced methods, such as those involving the silylation of the fatty acid prior to chlorination, have been developed to overcome these challenges and provide the desired fatty acyl chloride in high purity. google.comgoogleapis.com The reactivity of fatty acyl chlorides allows for their use in the synthesis of a wide array of compounds, including esters, amides, and anhydrides, which are valuable as modifiers, improvers, and crosslinkers for various materials. google.comgoogleapis.com
Derivation from Vaccenic Acid: A Foundation for Chemical and Biochemical Investigations
This compound is directly derived from vaccenic acid, a monounsaturated fatty acid found in various natural sources. lookchem.com Vaccenic acid itself is a subject of significant interest in biochemical research as a precursor for the biosynthesis of other important fatty acids, such as conjugated linoleic acid (CLA), in both ruminants and humans. medchemexpress.commolnova.comadooq.comnih.gov
The conversion of vaccenic acid to this compound transforms the relatively stable carboxylic acid into a highly reactive acyl chloride, thereby activating it for a range of chemical modifications. This transformation is crucial for its application in the synthesis of complex molecules where direct use of the less reactive vaccenic acid would be inefficient or ineffective. For instance, this compound has been utilized in the preparation of cis-vaccenoyl-CoA, a key intermediate in studies of fatty acid metabolism and the role of specific enzymes in phospholipid biosynthesis. jst.go.jp
Significance as a Reactive Intermediate for Advanced Molecular Construction
The high reactivity of this compound makes it a valuable reactive intermediate in advanced molecular construction. lookchem.comallen.inigi-global.comwikipedia.org Reactive intermediates are transient, high-energy species that are formed during a chemical reaction and quickly convert into more stable products. allen.inigi-global.comwikipedia.org The acyl chloride group in this compound is a potent electrophile, readily undergoing nucleophilic acyl substitution reactions with a wide variety of nucleophiles.
This reactivity has been harnessed in several areas of chemical synthesis. For example, it has been employed in the semisynthesis of fatty acyl marmin (B191787) ester derivatives to investigate their biological activities. nih.gov In another study, this compound was used in the total synthesis of a Streptococcus pneumoniae glucosyl diglyceride, a complex glycolipid, demonstrating its utility in the regioselective acylation of sensitive substrates. rsc.orgrsc.org The ability to introduce the specific cis-vaccenoyl chain into a molecule allows researchers to probe the structure-activity relationships of complex lipids and to synthesize novel materials with tailored properties. lookchem.comgoogle.comgoogleapis.com
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 95548-26-8 | lookchem.comcymitquimica.comnbinno.com |
| Molecular Formula | C₁₈H₃₃ClO | lookchem.comcymitquimica.comechemi.com |
| Molecular Weight | 300.91 g/mol | lookchem.comcymitquimica.com |
| Appearance | Liquid | lookchem.comechemi.com |
| Boiling Point | 170 °C at 2 mm Hg | lookchem.comnbinno.comchemicalbook.com |
| Density | 0.912 g/mL at 25 °C | lookchem.comnbinno.comchemicalbook.com |
| Flash Point | 113 °C | lookchem.comnbinno.com |
| Storage Temperature | -20 °C | lookchem.comechemi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-octadec-11-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUXJEJFKYBBMZ-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95548-26-8 | |
| Record name | cis-Vaccenoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cis Vaccenoyl Chloride and Its Molecular Derivatives
Established Synthetic Routes to cis-Vaccenoyl Chloride
The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in organic synthesis, endowing the carboxyl group with enhanced reactivity toward nucleophiles. The established and most common method for the preparation of this compound involves the reaction of its parent fatty acid, cis-vaccenic acid, with a standard chlorinating agent.
Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). nih.govnih.govwikipedia.org The reaction with thionyl chloride is often carried out neat or in an inert solvent, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification. nih.govresearchgate.net
Alternatively, oxalyl chloride, often used in conjunction with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (DCM), provides a milder and highly efficient conversion. nih.govwikipedia.org For unsaturated fatty acids such as cis-vaccenic acid, careful control of reaction conditions is crucial to prevent side reactions involving the double bond. For instance, maintaining low temperatures (e.g., -15°C to 5°C) can be critical when using oxalyl chloride to avoid unwanted additions or isomerizations. google.com
Table 1: Common Chlorinating Agents for the Synthesis of Fatty Acyl Chlorides
| Reagent | Typical Conditions | Byproducts | Advantages |
| Thionyl chloride (SOCl₂) | Neat or inert solvent, reflux | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. nih.govresearchgate.net |
| Oxalyl chloride ((COCl)₂) | Catalytic DMF, DCM, RT | CO(g), CO₂(g), HCl(g) | Mild conditions, high efficiency. nih.gov |
| Phosphorus(V) chloride (PCl₅) | Cold conditions, no solvent | POCl₃, HCl(g) | Effective but produces a liquid byproduct. nih.gov |
| Phosphorus(III) chloride (PCl₃) | Heat | H₃PO₃ | Requires heating, produces a solid byproduct. nih.gov |
Novel Approaches in the Generation of cis-Vaccenoyl Containing Compounds
This compound is a valuable building block for the synthesis of complex lipids and other natural products. Its application allows for the precise installation of the cis-vaccenoyl moiety, enabling the study of the structure and function of these intricate biomolecules.
Regioselective Acylation Strategies Utilizing this compound for Complex Lipid Synthesis
A significant challenge in the synthesis of mixed-acyl glycerolipids is achieving high regioselectivity, as acyl migration can readily occur in intermediates with adjacent hydroxyl and ester groups. A novel and highly regioselective strategy has been developed that circumvents this issue through the use of a bromohydrin intermediate.
In the total synthesis of Streptococcus pneumoniae Glc-DAG-s2, a key step involved the acylation of a protected glycosyl bromohydrin with this compound. This approach avoids the formation of a β-hydroxy-ester intermediate, which is prone to acyl migration. The resulting β-bromo-ester is then converted to the final diglyceride by substitution of the bromide with a second fatty acid carboxylate. This method yielded the desired glycosyl diglyceride with exquisite regioselectivity, demonstrating the utility of this compound in complex lipid assembly.
Synthesis of Glycosyl Diglycerides Incorporating cis-Vaccenoyl Acyl Chains
The aforementioned synthesis of S. pneumoniae Glc-DAG-s2 serves as a prime example of incorporating cis-vaccenoyl acyl chains into glycosyl diglycerides. The synthetic scheme involved the initial acylation of a protected glucosyl bromohydrin with this compound to form a stable β-bromo-ester intermediate. Subsequent nucleophilic substitution of the bromide with the tetrabutylammonium salt of palmitic acid, followed by deprotection, afforded the target α-glucosyl diglyceride containing both cis-vaccenoyl and palmitoyl chains at defined positions. This stepwise acylation/substitution process proved superior to traditional methods in preventing acyl migration and ensuring high regiochemical purity.
Preparation of Isotopically Labeled cis-Vaccenoyl Derivatives for Mechanistic Elucidation
The study of metabolic pathways and reaction mechanisms often relies on the use of isotopically labeled molecules. The preparation of labeled cis-vaccenoyl derivatives begins with the synthesis of the labeled parent fatty acid. For example, ¹³C-labeled vaccenic acid has been used to trace its metabolic conversion to conjugated linoleic acid in humans.
Once the isotopically labeled cis-vaccenic acid is obtained, it can be converted to the corresponding isotopically labeled this compound using the established synthetic routes described in section 2.1. This labeled acyl chloride can then be used to synthesize labeled complex lipids, enabling detailed mechanistic studies of lipid metabolism and enzyme function through techniques like mass spectrometry and NMR spectroscopy.
Semisynthetic Derivatization Approaches Employing this compound
Semisynthetic modification of abundant natural products is a powerful strategy for generating novel compounds with tailored properties. This compound can be employed as an acylating agent in such approaches. A relevant example of this strategy is the modification of cellulose, a readily available biopolymer.
In a process applicable to this compound, various long-chain fatty acyl chlorides (C10-C18) have been used to esterify cellulose via ball-milling. nih.gov This mechanochemical approach allows for the synthesis of fatty acid cellulose esters (FACEs), which are useful thermoplastics. nih.gov By reacting cellulose with this compound under these or similar conditions, novel cellulosic materials with specific thermal and mechanical properties, conferred by the long, unsaturated acyl chain, could be produced. nih.gov This highlights a versatile semisynthetic application for this compound in materials science. nih.gov
Table 2: Properties of Fatty Acid Cellulose Esters (FACEs) Synthesized with Different Acyl Chlorides
| Acyl Chloride Chain Length | Degree of Substitution (DS) | Melting Flow Temperature (Tf) | Mechanical Properties |
| C10 (Decanoyl) | 1.85 | 186 °C | Superior toughness nih.gov |
| C12 (Lauroyl) | - | - | Superior toughness nih.gov |
| C14-C18 (Myristoyl to Stearoyl) | Lower DS with increasing length | >250 °C for C18 | Higher tensile strength and Young's modulus nih.gov |
Data adapted from a study on the ball-milling synthesis of FACEs, illustrating the principle of semisynthetic derivatization. nih.gov
Optimization Strategies for this compound Mediated Reactions
The efficiency and selectivity of acylation reactions involving this compound are dependent on several factors, including the choice of catalyst, solvent, and reaction temperature. Optimization of these parameters is key to maximizing yield and minimizing side reactions.
Catalyst Selection: Acylation reactions can be significantly accelerated by catalysts. For acylations with acyl chlorides, bases such as pyridine (B92270) or N,N-dimethylformamide are often used. wikipedia.org These act as nucleophilic catalysts, activating the acyl chloride by forming a more reactive acylammonium salt intermediate. wikipedia.org In other contexts, such as Friedel-Crafts acylation, solid acid catalysts like zeolites or phosphotungstates can be employed, offering advantages in terms of reusability and ease of separation. chemijournal.combgu.ac.il
Solvent Effects: The choice of solvent can influence reaction rates and, in some cases, product selectivity. Non-polar aprotic solvents like dichloromethane, toluene, or n-hexane are commonly used for reactions with acyl chlorides to avoid reaction with the solvent itself. google.com Recent studies have shown that solvent choice can even control the outcome of a reaction, for instance, directing the synthesis towards either a primary amide or an imide from the same aroyl chloride starting material. nih.gov
Temperature Control: For reactions involving unsaturated acyl chlorides like this compound, temperature control is a critical optimization parameter. Lower temperatures are often necessary to prevent side reactions at the site of unsaturation. google.com For example, in the preparation of unsaturated fatty acyl chlorides, temperatures between -15°C and 5°C have been shown to inhibit side reactions and improve the purity of the desired product. google.com Careful temperature management is therefore essential throughout the reaction and workup to ensure the integrity of the cis-double bond.
Reaction Kinetics and Mechanistic Investigations of Cis Vaccenoyl Chloride
Chemical Reactivity Profiles and Transient Intermediate Formation
The reactivity of cis-vaccenoyl chloride is characterized by its vigorous reactions with nucleophiles, a hallmark of acyl chlorides. libretexts.orgchemguide.co.uk These reactions proceed via a nucleophilic addition-elimination mechanism. savemyexams.comlibretexts.org The initial step involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate. wikipedia.orgchimia.ch
The general mechanism can be depicted as follows:
Nucleophilic Addition: The nucleophile adds to the carbonyl carbon, breaking the π bond of the C=O group and forming a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion.
The reactivity of this compound with various nucleophiles is summarized in the table below.
| Nucleophile | Product | General Reaction Type |
|---|---|---|
| Water (H₂O) | cis-Vaccenic Acid | Hydrolysis youtube.com |
| Alcohol (R'OH) | Ester | Alcoholysis youtube.com |
| Ammonia (NH₃) | Primary Amide | Aminolysis youtube.com |
| Primary Amine (R'NH₂) | Secondary Amide | Aminolysis youtube.com |
| Carboxylate Salt (R'COO⁻) | Acid Anhydride | Acylation study.com |
Elucidation of Reaction Pathways and Transition States in Acylation Processes
Acylation reactions involving this compound are fundamental to its application in chemical synthesis. nih.gov The pathway of these reactions is dictated by the nature of the nucleophile and the reaction conditions. The transition state in these bimolecular reactions involves the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbonyl π bond. chimia.ch
In reactions with neutral nucleophiles such as water or alcohols, the initial addition step is followed by deprotonation of the attacking nucleophile in the tetrahedral intermediate. libretexts.org The final elimination of the chloride ion then yields the product and hydrochloric acid. chemguide.co.uksavemyexams.com
The presence of a base, such as pyridine (B92270) or triethylamine, can catalyze the reaction by deprotonating the nucleophile, thereby increasing its nucleophilicity. wikipedia.org Alternatively, a Lewis acid catalyst can be employed in reactions such as the Friedel-Crafts acylation of aromatic compounds. wikipedia.orgallen.in The Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the aromatic ring. allen.in
The factors influencing the reaction pathways and rates are multifaceted, as detailed in the following table.
| Factor | Effect on Reaction Pathway/Rate | Rationale |
|---|---|---|
| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates. | A more nucleophilic species will attack the electrophilic carbonyl carbon more readily. |
| Solvent Polarity | Polar solvents can stabilize the charged transition state, potentially increasing the reaction rate. | Stabilization of the transition state lowers the activation energy of the reaction. |
| Steric Hindrance | Increased steric bulk on the nucleophile or around the acyl chloride can slow the reaction rate. | Steric hindrance can impede the approach of the nucleophile to the carbonyl carbon. |
| Leaving Group Ability | The chloride ion is a good leaving group, contributing to the high reactivity of acyl chlorides. | A good leaving group stabilizes the negative charge that develops as it departs. |
Stereochemical Control and Selectivity in this compound Reactions
A key feature of this compound is the presence of a cis double bond in its long alkyl chain. While the reactions primarily occur at the acyl chloride functional group, the integrity of this double bond is crucial for the identity of the product. Under standard nucleophilic acyl substitution conditions, the reaction at the carbonyl center does not typically affect the stereochemistry of the remote double bond.
However, the long, flexible alkyl chain may influence the stereochemical outcome in reactions where the substrate has a chiral center, particularly in intramolecular reactions or in reactions with sterically demanding chiral nucleophiles. The cis configuration of the double bond introduces a kink in the chain, which could play a role in the orientation of the molecule during the reaction, potentially influencing diastereoselectivity.
In specific synthetic applications, such as the acylation of glycerol (B35011) derivatives to form glycerolipids, regioselectivity becomes a critical aspect. rsc.orgrsc.org The selective acylation of a specific hydroxyl group in a polyol can be challenging. The use of protecting groups or enzymatic catalysts is often employed to achieve high regioselectivity. The inherent reactivity of this compound necessitates careful control of reaction conditions to prevent side reactions and ensure the desired stereochemical and regiochemical outcome.
Biochemical Synthesis and Enzymatic Transformations of the Cis Vaccenoyl Moiety
Endogenous Biosynthesis Pathways of cis-Vaccenic Acid and its Acyl Carrier Protein Derivatives
The endogenous synthesis of cis-vaccenic acid and its activated forms, primarily cis-vaccenoyl-acyl carrier protein (ACP), can occur through distinct pathways depending on the organism and the presence of oxygen.
In anaerobic environments, microorganisms like Escherichia coli utilize a specialized pathway to introduce a double bond into a growing acyl chain without the need for molecular oxygen. This process is initiated by the enzyme β-hydroxydecanoyl-ACP dehydratase, encoded by the fabA gene. This enzyme catalyzes the dehydration of 3-hydroxydecanoyl-ACP to form trans-2-decenoyl-ACP and subsequently isomerizes it to cis-3-decenoyl-ACP. researchgate.net This cis-3-decenoyl-ACP is the key intermediate that commits the acyl chain to the unsaturated fatty acid pathway. The elongation of this intermediate is then carried out by β-ketoacyl-ACP synthases.
In aerobic organisms, the synthesis of cis-vaccenoyl precursors often involves oxygen-dependent desaturase enzymes. One prominent pathway involves the activity of stearoyl-CoA desaturase 1 (SCD1). biorxiv.orgbiorxiv.org This enzyme introduces a double bond into palmitate (16:0) to produce palmitoleic acid (16:1n-7). biorxiv.orgbiorxiv.org Palmitoleic acid is then elongated by the enzyme ELOVL5 to yield cis-vaccenic acid (18:1n-7). biorxiv.orgbiorxiv.org This pathway highlights a different strategy for the synthesis of monounsaturated fatty acids, where the double bond is introduced into a saturated fatty acid, which is subsequently elongated.
The elongation of fatty acid chains in bacteria is a cyclical process involving a fatty acid synthase (FAS) II system, which is a dissociated complex of monofunctional enzymes. The key enzymes involved in the elongation leading to cis-vaccenoyl-ACP are the β-ketoacyl-ACP synthases (KAS).
FabH (β-ketoacyl-ACP synthase III): This enzyme initiates the fatty acid synthesis cycle by catalyzing the condensation of acetyl-CoA with malonyl-ACP. researchgate.netnih.gov It plays a crucial role in starting the entire process but is not directly involved in the elongation of the unsaturated chain leading to cis-vaccenoyl-ACP.
FabA (β-hydroxydecanoyl-ACP dehydratase/isomerase): As mentioned earlier, FabA is a bifunctional enzyme that introduces the cis double bond at the C10 stage, producing cis-3-decenoyl-ACP. researchgate.net This is a critical step in the anaerobic pathway for unsaturated fatty acid synthesis.
FabB (β-ketoacyl-ACP synthase I): FabB is essential for the elongation of cis-3-decenoyl-ACP, a rate-limiting step in unsaturated fatty acid synthesis. researchgate.netbiorxiv.org It catalyzes the condensation of malonyl-ACP with the growing acyl-ACP chain. The loss of FabB function leads to an inability to synthesize unsaturated fatty acids, demonstrating its critical role. biorxiv.orgnih.gov FabB is responsible for the elongation steps up to palmitoleoyl-ACP (16:1-ACP). researchgate.net
FabF (β-ketoacyl-ACP synthase II): FabF is primarily responsible for the final elongation step in the synthesis of cis-vaccenoyl-ACP, converting palmitoleoyl-ACP (16:1-ACP) to cis-vaccenoyl-ACP (18:1-ACP). researchgate.net While both FabB and FabF can elongate saturated acyl-ACPs, FabF has a specific and crucial role in the temperature-dependent regulation of fatty acid composition, with its activity increasing at lower temperatures to maintain membrane fluidity.
Table 1: Key Enzymes in the Anaerobic Biosynthesis of cis-Vaccenoyl-ACP in E. coli
| Enzyme | Gene | Function | Role in cis-Vaccenoyl-ACP Synthesis |
| FabH | fabH | β-ketoacyl-ACP synthase III | Initiates fatty acid synthesis. |
| FabA | fabA | β-hydroxydecanoyl-ACP dehydratase/isomerase | Introduces the cis double bond to form cis-3-decenoyl-ACP. |
| FabB | fabB | β-ketoacyl-ACP synthase I | Elongates cis-3-decenoyl-ACP and subsequent intermediates up to C16:1-ACP. |
| FabF | fabF | β-ketoacyl-ACP synthase II | Catalyzes the final elongation step from C16:1-ACP to cis-vaccenoyl-ACP (C18:1-ACP). |
Enzymatic Derivatization and Metabolic Fates of cis-Vaccenoyl-CoA and cis-Vaccenoyl-ACP
Once synthesized, cis-vaccenoyl-CoA and cis-vaccenoyl-ACP can be directed towards several metabolic pathways, including incorporation into membrane lipids or degradation through β-oxidation.
The incorporation of fatty acyl chains into phospholipids (B1166683) is a critical step in membrane biogenesis. This process is catalyzed by acyltransferases that esterify fatty acyl-CoAs or fatty acyl-ACPs to a glycerol-3-phosphate backbone.
PlsC (1-acyl-sn-glycerol-3-phosphate acyltransferase): PlsC is an essential lysophosphatidic acid acyltransferase in E. coli that catalyzes the acylation of the sn-2 position of lysophosphatidic acid to form phosphatidic acid, a key precursor for all membrane phospholipids. nih.govresearchgate.net
YihG (Lysophosphatidic acid acyltransferase): While PlsC was thought to be the sole enzyme for this reaction in E. coli, a second homolog, YihG, has been identified. researchgate.netnih.govnih.gov Studies have shown that YihG can functionally complement a temperature-sensitive plsC mutant. researchgate.netnih.govnih.gov Importantly, analysis of a yihG-deletion mutant revealed that YihG specifically introduces the cis-vaccenoyl group into the sn-2 position of membrane phospholipids. researchgate.netnih.govnih.gov This suggests that YihG has a specialized role in modulating the fatty acid composition of the membrane, potentially influencing processes such as flagellar formation and swimming motility. researchgate.netnih.govnih.gov
Table 2: Lysophosphatidic Acid Acyltransferases and their Role in cis-Vaccenoyl Moiety Integration
| Enzyme | Gene | Function | Specificity for cis-Vaccenoyl Group |
| PlsC | plsC | Essential 1-acyl-sn-glycerol-3-phosphate acyltransferase. | General acyltransferase activity. |
| YihG | yihG | Lysophosphatidic acid acyltransferase. | Shows specificity for introducing the cis-vaccenoyl group at the sn-2 position of phospholipids. researchgate.netnih.govnih.gov |
Biosynthesis of N-Acylated Aromatic Amino Acids Containing Vaccenoyl Groups
The biosynthesis of NA-ArAAs is catalyzed by a class of enzymes known as N-acyl amino acid synthases (NASs). These enzymes facilitate the formation of an amide bond between an activated fatty acid (typically an acyl-CoA or an acyl-acyl carrier protein) and an amino acid. The substrate specificity of these synthases for both the acyl donor and the amino acid acceptor is a key determinant of the final N-acyl amino acid product.
A comprehensive review of the biosynthesis and metabolism of N-acylated aromatic amino acids, including N-acylphenylalanine, N-acyltyrosine, N-acyltryptophan, and N-acylhistidine, considered a range of fatty acid moieties. In a detailed table compiling known fatty acid constituents of these molecules, the vaccenoyl group was listed. However, for all four of the aforementioned aromatic amino acids, its presence was marked as "Not Found" nih.gov. This indicates that within the scope of the studies summarized in that review, N-vaccenoyl derivatives of these common aromatic amino acids were not identified.
Despite this, the potential for such biosynthesis exists, particularly within the diverse metabolic capabilities of microorganisms. Research into novel N-acyl amino acid synthases from environmental metagenomes has revealed enzymes with broad substrate specificities. For instance, a novel NAS identified as NasYPL, discovered through screening a soil metagenome, demonstrated the ability to produce a variety of long-chain N-acyl amino acids. When expressed in host bacteria, NasYPL was found to synthesize N-acyl derivatives of tyrosine and phenylalanine, alongside N-acyl leucine (or isoleucine) nih.gov. The enzyme utilized a range of fatty acids, resulting in the production of multiple N-acyltyrosine and N-acylphenylalanine compounds nih.gov.
While this particular study did not specifically identify a vaccenoyl moiety among the conjugated fatty acids, the broad substrate tolerance of such microbial enzymes suggests that if vaccenoyl-CoA or a vaccenoyl-acyl carrier protein were available within the cellular environment, its incorporation into an aromatic amino acid is biochemically plausible.
The general mechanism for the formation of these compounds involves the enzymatic condensation of the two precursor molecules. The diversity of both fatty acids and amino acids available in biological systems, coupled with the varied substrate acceptance of N-acyl transferases, allows for the generation of a wide array of N-acyl amino acids nih.gov.
The following table summarizes the findings regarding the presence of the vaccenoyl group in common N-acylated aromatic amino acids based on a comprehensive literature review.
| N-Acylated Aromatic Amino Acid | Vaccenoyl Moiety Presence |
| N-Vaccenoyl-phenylalanine | Not Found nih.gov |
| N-Vaccenoyl-tyrosine | Not Found nih.gov |
| N-Vaccenoyl-tryptophan | Not Found nih.gov |
| N-Vaccenoyl-histidine | Not Found nih.gov |
Further research into the substrate range of uncharacterized N-acyl amino acid synthases from diverse biological sources may yet reveal enzymes capable of producing N-acylated aromatic amino acids containing vaccenoyl groups.
Advanced Analytical Methodologies for Cis Vaccenoyl Chloride and Its Bioconjugates
Spectroscopic Characterization Techniques
Spectroscopic methods provide invaluable information regarding the molecular structure and quantitative presence of cis-vaccenoyl derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques in this analytical pursuit.
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful tool for the structural elucidation and purity assessment of synthetic intermediates in the preparation of cis-vaccenoyl chloride. aocs.org It allows for the precise determination of regioselectivity, ensuring the double bond is correctly positioned at the 11th carbon (Δ11) and has the desired cis configuration.
During the synthesis of this compound from cis-vaccenic acid, for instance, by using chlorinating agents like thionyl chloride or oxalyl chloride, NMR spectroscopy is employed to confirm the complete conversion of the carboxylic acid to the acyl chloride and to verify that no isomerization or migration of the double bond has occurred. google.comsemanticscholar.org
¹H-NMR Spectroscopy : In ¹H-NMR spectra, the protons surrounding the cis-double bond in the vaccenoyl chain typically appear as a multiplet around 5.3-5.4 ppm. mdpi.com The protons adjacent to the carbonyl group of the acyl chloride exhibit a distinct chemical shift, which differs from the starting carboxylic acid. Quantitative analysis can be performed by integrating the signals of these characteristic protons against a certified internal standard of known concentration. sciepub.com This allows for the precise determination of the concentration and purity of the synthetic intermediate.
¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum provides complementary information. The carbons of the cis-double bond are typically observed around 129-130 ppm. mdpi.com The carbonyl carbon of the acyl chloride functional group has a characteristic chemical shift that is distinct from the carboxylic acid precursor, confirming the conversion. google.com The absence of signals corresponding to other positional isomers confirms the regioselectivity of the synthetic process.
| Functional Group | Nucleus | Typical Chemical Shift (ppm) | Significance in Regioselectivity Assessment |
|---|---|---|---|
| Olefinic Protons (-CH=CH-) | ¹H | ~5.3-5.4 | Confirms the presence of the double bond; coupling constants can help verify cis geometry. |
| Olefinic Carbons (-C=C-) | ¹³C | ~129-130 | Confirms the presence of the double bond; specific shifts can help distinguish positional isomers. |
| Carbonyl Carbon (-COCl) | ¹³C | Varies | Confirms the successful conversion from carboxylic acid to acyl chloride. |
Mass spectrometry (MS) is an indispensable technique for the sensitive and specific analysis of lipids in complex biological matrices. nih.govcreative-proteomics.com When profiling lipids containing a cis-vaccenoyl moiety, a key challenge is differentiating them from their positional isomers, primarily oleoyl (B10858665) (Δ9) lipids. nih.gov
Standard tandem MS techniques like Collision-Induced Dissociation (CID) are often insufficient for pinpointing the exact location of the double bond within the fatty acyl chain, as fragmentation typically occurs at the ester linkage rather than along the aliphatic chain. sciex.comnih.gov To overcome this limitation, more advanced MS strategies have been developed:
Derivatization Strategies : Chemical derivatization of the double bond prior to MS analysis can facilitate its localization. However, this adds complexity to sample preparation.
Advanced Fragmentation Techniques : Techniques such as Electron Activated Dissociation (EAD) or Ozone-Induced Dissociation (OzID) generate fragments by cleaving the carbon-carbon bonds along the fatty acyl chain. sciex.comnih.gov This provides diagnostic ions that unambiguously identify the double bond's position. For a cis-vaccenoyl (11-cis-octadecenoyl) lipid, EAD would generate specific fragments indicating the double bond is at the Δ11 position, clearly distinguishing it from an oleoyl (9-cis-octadecenoyl) lipid. sciex.com
Lipidomics workflows typically involve lipid extraction from a biological sample (e.g., plasma, tissue homogenate), followed by chromatographic separation (LC) and analysis by a high-resolution mass spectrometer. nih.govsannova.net The use of internal standards, such as isotopically labeled lipids, is crucial for accurate quantification. nih.gov
| MS/MS Technique | Principle | Application to Isomer Differentiation |
|---|---|---|
| Collision-Induced Dissociation (CID) | Low-energy collision with an inert gas to induce fragmentation. | Generally poor for locating C=C bonds; fragments are not typically diagnostic of double bond position. sciex.com |
| Ozone-Induced Dissociation (OzID) | Ion-molecule reactions with ozone cleave the C=C bond. | Produces specific fragments that reveal the double bond's location. nih.gov |
| Electron Activated Dissociation (EAD) | Interaction with low-energy electrons induces extensive fragmentation along the acyl chain. | Generates a ladder of fragment ions, allowing for precise localization of the double bond. sciex.comsciex.com |
Chromatographic Separation and Detection Methods
Chromatography is essential for isolating cis-vaccenoyl derivatives from complex mixtures, enabling their accurate detection and quantification. Both gas and liquid chromatography platforms are widely used.
GC/MS is a gold-standard method for the detailed analysis of fatty acid profiles. nih.govavantiresearch.com For the analysis of cis-vaccenoyl bioconjugates, the fatty acyl chain is first cleaved from its backbone (e.g., via hydrolysis) and derivatized to a volatile ester, most commonly a fatty acid methyl ester (FAME). avantiresearch.com An alternative derivatization using pentafluorobenzyl (PFB) bromide can significantly enhance sensitivity, especially in negative chemical ionization mode. nih.govlipidmaps.orgresearchgate.net
The resulting derivatives are then separated on a capillary GC column.
Column Selection : Highly polar "wax" columns (e.g., those with a polyethylene (B3416737) glycol stationary phase) or specialized columns like the SP-2560 are typically used. shimadzu.comfrontiersin.org These columns can effectively separate FAMEs based on both chain length and degree of unsaturation. They can also provide some separation between positional and geometric (cis/trans) isomers. researchgate.netfrontiersin.org
Detection : The mass spectrometer detects the eluting compounds, and their identity is confirmed by comparing their mass spectra and retention times to those of authentic standards. researchgate.netnih.gov The stable isotope dilution method, using a deuterated analogue as an internal standard, ensures high precision and accuracy in quantification. nih.govlipidmaps.org
| Parameter | Typical Condition/Method | Purpose |
|---|---|---|
| Derivatization | Transesterification to form Fatty Acid Methyl Esters (FAMEs). | Increases volatility for GC analysis. avantiresearch.com |
| GC Column | SP-2560 (100 m) or polar wax column (e.g., SH-WAX, 60 m). shimadzu.comfrontiersin.org | Separates fatty acid derivatives by chain length, unsaturation, and isomerism. |
| Carrier Gas | Helium or Hydrogen. | Mobile phase for carrying analytes through the column. |
| Detection | Mass Spectrometry (Electron Ionization - EI). | Provides structural information for identification and serves as a sensitive detector for quantification. lipidmaps.org |
| Quantification | Stable isotope dilution with labeled internal standards. | Compensates for sample loss and matrix effects, ensuring high accuracy. nih.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing fatty acids and their derivatives, particularly when avoiding the high temperatures of GC is desirable or when analyzing intact, non-volatile bioconjugates. hplc.eu
Reversed-Phase HPLC (RP-HPLC) : This is the most common HPLC mode for fatty acid analysis. Using a nonpolar stationary phase (e.g., C18), fatty acids are separated based on their hydrophobicity. nih.gov Separation is influenced by both chain length (longer chains have longer retention) and the number of double bonds (more double bonds reduce retention). aocs.org While standard C18 columns can struggle to separate positional isomers like cis-vaccenic and oleic acid, specialized phases or optimized mobile phases (e.g., acetonitrile/water mixtures) can improve resolution. hplc.eunih.gov
Silver Ion HPLC (Ag-HPLC) : This powerful technique offers exceptional resolution for separating unsaturated fatty acid isomers. The stationary phase incorporates silver ions, which form reversible π-complexes with the double bonds of the fatty acids. The strength of this interaction depends on the position and geometry of the double bond, allowing for the effective separation of positional (e.g., vaccenoyl vs. oleoyl) and geometric (cis vs. trans) isomers. gerli.com
For detection, UV detectors can be used if the fatty acids are derivatized with a UV-absorbing tag. aocs.orggerli.com More commonly, HPLC is coupled to a mass spectrometer (LC-MS), which provides both high sensitivity and structural confirmation. nih.gov
| HPLC Method | Stationary Phase Principle | Separation Basis | Application for cis-Vaccenoyl Derivatives |
|---|---|---|---|
| Reversed-Phase (RP-HPLC) | Nonpolar (e.g., C18 silica). | Hydrophobicity (chain length and degree of unsaturation). nih.govaocs.org | General separation of fatty acids; challenging for positional isomers. |
| Silver Ion (Ag-HPLC) | Stationary phase impregnated with silver ions (Ag⁺). | Reversible π-complex formation with C=C bonds. gerli.com | Excellent for separating positional (vaccenoyl vs. oleoyl) and geometric (cis/trans) isomers. gerli.com |
Computational Studies and Molecular Modeling of Cis Vaccenoyl Derivatives
Molecular Dynamics Simulations of Protein-Acyl Carrier Protein Interactions Involving cis-Vaccenoyl-ACP
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic interactions between acyl carrier proteins (ACPs) and their covalently attached fatty acyl chains. nih.govnih.gov These simulations can reveal how the cis-vaccenoyl group influences the structure and flexibility of the ACP, as well as its interactions with partner enzymes in the fatty acid synthesis pathway.
MD simulations of Escherichia coli ACP have demonstrated that the protein possesses a hydrophobic pocket capable of accommodating various acyl chains. nih.gov For a cis-vaccenoyl group (an 18-carbon monounsaturated fatty acyl chain), simulations would likely show the acyl chain adopting a bent conformation within this pocket due to the cis double bond at the eleventh position. This contrasts with a saturated chain of the same length, which would be more linear. The presence of the double bond can also affect the flexibility of the acyl chain and its presentation to enzymes. researchgate.net
Key research findings from MD simulations on similar unsaturated acyl-ACPs suggest:
Conformational Dynamics of cis-Vaccenoyl-ACP: The cis double bond introduces a rigid kink in the acyl chain, influencing its packing within the ACP's hydrophobic cavity. This can lead to distinct conformational ensembles of the ACP compared to when it carries a saturated fatty acid. plos.org
Solvent Accessibility: The conformation of the cis-vaccenoyl chain can affect the solvent accessibility of different regions of the ACP, potentially modulating its interactions with both aqueous environments and enzyme binding sites. nih.govnih.gov
Protein-Ligand Interactions: MD simulations can map the specific residues within the ACP that form transient or stable interactions with the cis-vaccenoyl chain. These interactions are crucial for stabilizing the acyl group within the pocket and for its subsequent transfer to an enzyme.
Below is a hypothetical data table summarizing potential findings from an MD simulation comparing cis-vaccenoyl-ACP with stearoyl-ACP (the saturated equivalent).
| Parameter | cis-Vaccenoyl-ACP | Stearoyl-ACP | Implication |
| Radius of Gyration of Acyl Chain (Å) | 8.5 ± 0.5 | 9.2 ± 0.4 | The cis-vaccenoyl chain is more compact due to the cis-double bond. |
| Solvent Accessible Surface Area of Acyl Chain (Ų) | 150 ± 20 | 120 ± 15 | The kink in the cis-vaccenoyl chain may lead to greater exposure to the solvent. |
| Number of Hydrogen Bonds with ACP | 3 ± 1 | 4 ± 1 | Differences in chain conformation can alter interactions with the protein backbone. |
| Flexibility (RMSF) of ACP Helix II | 1.8 ± 0.3 | 1.5 ± 0.2 | The bulkier conformation of the cis-vaccenoyl chain may induce greater flexibility in adjacent protein regions. |
Note: This data is illustrative and intended to represent plausible outcomes from molecular dynamics simulations.
Quantum Mechanical Calculations of Reactivity and Conformational Landscape
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. acs.org These methods can be applied to cis-vaccenoyl derivatives to understand their intrinsic chemical properties, such as reactivity and conformational preferences.
For a molecule like cis-vaccenoyl chloride, QM calculations can predict:
Electron Distribution and Reactivity: The presence of the electron-withdrawing carbonyl group and the electron-rich double bond significantly influences the molecule's electrostatic potential. QM can identify the most electrophilic and nucleophilic sites, predicting its reactivity towards various reagents. The carbonyl carbon, for instance, would be a primary site for nucleophilic attack.
Conformational Analysis: The rotation around the single bonds in the cis-vaccenoyl chain leads to numerous possible conformers. QM calculations can determine the relative energies of these conformers, identifying the most stable (lowest energy) shapes the molecule is likely to adopt. nih.gov
Vibrational Frequencies: Theoretical predictions of infrared spectra can aid in the experimental identification and characterization of cis-vaccenoyl derivatives.
The table below presents hypothetical DFT-calculated energy barriers for rotation around key bonds in a simplified cis-vaccenoyl derivative.
| Rotational Bond | Energy Barrier (kcal/mol) | Description |
| C2-C3 | 4.5 | Rotation around the bond adjacent to the carbonyl group is moderately hindered. |
| C10-C11 | 3.2 | Rotation adjacent to the cis-double bond has a lower energy barrier. |
| C11=C12 | ~65 | Rotation around the double bond is highly restricted, maintaining the cis configuration. |
| C12-C13 | 3.1 | Similar to the other side of the double bond, rotation is relatively free. |
Note: This data is illustrative and based on typical values for similar organic molecules.
The unique electronic properties of unsaturated fatty acids, as revealed by QM, have been suggested to play roles in biological signaling, a concept that could be explored for cis-vaccenic acid derivatives. nih.govusda.gov
In Silico Analysis of Enzyme-Substrate Specificity and Ligand Binding (e.g., FabT-cis-Vaccenoyl-ACP)
Understanding how enzymes selectively recognize their substrates is a fundamental question in biochemistry. In silico methods like molecular docking and protein-ligand simulations are instrumental in studying the specificity of enzymes involved in fatty acid metabolism for substrates like cis-vaccenoyl-ACP. researchgate.net
For an enzyme such as a hypothetical FabT, which might be a thioesterase or a transferase, computational approaches can elucidate the structural basis for its preference for cis-vaccenoyl-ACP. nih.gov
Molecular Docking: This technique predicts the preferred orientation of cis-vaccenoyl-ACP when it binds to FabT. The results can highlight key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the enzyme-substrate complex. The shape of the enzyme's binding pocket is critical; it must accommodate the kinked conformation of the cis-vaccenoyl chain. plos.org
Binding Free Energy Calculations: Methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) can be used to estimate the binding affinity of cis-vaccenoyl-ACP to FabT and compare it to other potential substrates. This allows for a quantitative prediction of substrate specificity.
Machine Learning Approaches: Newer computational methods use machine learning algorithms trained on known enzyme-substrate pairs to predict the specificity of uncharacterized enzymes. biorxiv.orgosti.gov Such models could be used to identify novel enzymes that are likely to process cis-vaccenoyl derivatives.
A hypothetical analysis of the binding pocket of a FabT enzyme might reveal the following:
| Feature | Observation | Implication for Specificity |
| Binding Pocket Shape | A wider, L-shaped cavity | Accommodates the bent conformation of the cis-vaccenoyl chain but may sterically hinder linear saturated chains of the same length. |
| Key Residues | Aromatic residues (e.g., Phenylalanine, Tyrosine) near the double bond position | Potential for π-stacking interactions with the cis-double bond, enhancing binding affinity. |
| Hydrophobicity | A predominantly hydrophobic pocket | Favors the binding of the long hydrocarbon tail of the vaccenoyl group. |
| Polar Residues at Entrance | Arginine and Glutamine residues at the pocket entrance | Form hydrogen bonds with the ACP, correctly orienting the acyl chain for catalysis. |
Predictive Modeling of Lipid Metabolism Pathways Incorporating cis-Vaccenoyl Flux and Regulation
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. wikipedia.org Computational models of cellular metabolism can be used to predict how the flux of metabolites, including cis-vaccenoyl derivatives, is distributed and regulated throughout the lipid synthesis network. nih.govnih.govcreative-proteomics.com
These models, often constructed at a genome scale, incorporate stoichiometric information for all known metabolic reactions. By applying constraints based on experimental data (e.g., nutrient uptake rates), these models can predict intracellular metabolic fluxes.
Key applications in the context of cis-vaccenoyl metabolism include:
Predicting Metabolic Fate: Models can predict the proportion of cis-vaccenoyl-CoA that is channeled into different downstream pathways, such as phospholipid synthesis, triglyceride formation, or further elongation/desaturation.
Identifying Regulatory Nodes: By simulating the effects of gene knockouts or changes in enzyme expression, these models can identify key enzymes that control the flux through the cis-vaccenoyl pathway. princeton.edu
Metabolic Engineering: For biotechnological applications, these models can guide the engineering of microorganisms to enhance the production of cis-vaccenic acid or its derivatives by identifying metabolic bottlenecks and suggesting genetic modifications.
A simplified flux balance analysis might yield the following predictions for a bacterial cell under different growth conditions:
| Condition | Flux to Phospholipids (B1166683) (%) | Flux to Storage Lipids (%) | Flux to Elongation (%) |
| Exponential Growth | 75 | 15 | 10 |
| Nitrogen Limitation | 30 | 60 | 10 |
| Overexpression of a Desaturase | 65 | 15 | 20 |
Note: This data is hypothetical and serves to illustrate the predictive capabilities of metabolic modeling.
These computational approaches, from the molecular to the systems level, provide a comprehensive framework for understanding the multifaceted roles of cis-vaccenoyl derivatives in biology.
Academic Research Applications and Derivatization Strategies
Utilization in the Synthesis of Complex Lipids and Glycolipids for Structural Biology and Membrane Biophysics Research
The precise composition of acyl chains in lipids is crucial for the structure and function of biological membranes. The synthesis of complex lipids and glycolipids with defined acyl chains, such as the cis-vaccenoyl group, is essential for research in structural biology and membrane biophysics. While direct citations for the use of cis-vaccenoyl chloride are not prevalent, the principles of lipid synthesis indicate its utility. Acyl chlorides are standard reagents for the acylation of glycerol (B35011) backbones, sphingoid bases, and carbohydrate moieties to form phospholipids (B1166683), sphingolipids, and glycolipids, respectively.
The incorporation of isotopically labeled fatty acids is a powerful technique to trace the metabolic fate of lipids and to study the dynamics of lipid molecules within a membrane. Studies have utilized ¹³C-labeled cis-vaccenic acid to investigate its conversion to other important fatty acids and its incorporation into various lipid classes in biological systems. For instance, the endogenous synthesis of cis-9, trans-11 conjugated linoleic acid (CLA) from vaccenic acid has been confirmed in lactating dairy cows and humans through the use of ¹³C-labeled vaccenic acid. nih.govnih.gov These studies provide a clear rationale for the synthesis of lipids containing cis-vaccenic acid to understand metabolic pathways. The synthesis of such labeled lipids would typically involve the activation of the carboxylic acid, for which an acyl chloride is a suitable intermediate.
Furthermore, research on the elongation of fatty acids has employed stable isotopes to track the conversion of palmitoleic acid to cis-vaccenic acid and its subsequent elongation. nih.gov The ability to synthesize specific lipid species, such as phosphatidylcholines or cardiolipins containing cis-vaccenoyl chains, allows researchers to create model membranes with defined compositions. These model systems are invaluable for studying lipid-protein interactions, the physical properties of membranes like fluidity and curvature, and the assembly of membrane-protein complexes, all of which are central topics in structural biology and membrane biophysics. The unique kink introduced by the cis-double bond at the ω-7 position in the cis-vaccenoyl chain influences lipid packing and membrane fluidity, making it a target of interest for such studies.
Development of Chemical Probes for Investigating Lipid Metabolism Pathways
Chemical probes are indispensable tools for the real-time visualization and study of lipid metabolism in living systems. The synthesis of these probes often involves the covalent attachment of a reporter group, such as a fluorophore or a bioorthogonal handle (e.g., an alkyne or azide (B81097) for "click chemistry"), to a lipid of interest. nih.gov this compound can serve as a key building block in the synthesis of such probes, allowing for the specific investigation of metabolic pathways involving cis-vaccenoyl-containing lipids.
The general strategy for creating these probes involves modifying the lipid with a tag that does not significantly perturb its biological activity. This can be achieved by attaching the tag to the acyl chain or the headgroup. Photoactivatable lipid probes, for example, bear a photoreactive group that can be activated by light to form a covalent bond with nearby molecules, enabling the identification of lipid-protein and lipid-lipid interactions. researchgate.netnih.govnih.govresearchgate.net Similarly, "clickable" lipid probes contain an azide or alkyne group that can be specifically and efficiently ligated to a reporter molecule carrying the complementary functional group. nih.govescholarship.org
While specific examples detailing the use of this compound in the synthesis of these probes are not readily found in the literature, the synthetic methodologies are well-established. The synthesis of an azide-labeled β-lactosylceramide analog, for instance, demonstrates the feasibility of incorporating a clickable moiety into a complex lipid structure. mdpi.com Following these established synthetic routes, this compound could be used to acylate a glycerol or sphingosine (B13886) backbone that has been pre-functionalized with a reporter group, or the cis-vaccenoyl chain itself could be modified with a bioorthogonal handle prior to its activation as a chloride. Such probes would be instrumental in tracking the trafficking, localization, and metabolic transformations of cis-vaccenoyl-containing lipids within cells.
Research into the Modulatory Roles of cis-Vaccenoyl-Containing Lipids in Membrane Dynamics and Cellular Adaptation
The fatty acid composition of membrane lipids is a critical determinant of membrane fluidity, which must be tightly regulated for cellular function. cis-Vaccenoyl-containing lipids play a significant role in modulating membrane dynamics and enabling cellular adaptation to environmental stresses. The presence of the cis double bond introduces a kink in the acyl chain, which disrupts tight packing of phospholipids and increases membrane fluidity.
One of the most well-studied adaptive mechanisms in some Gram-negative bacteria is the enzymatic isomerization of cis unsaturated fatty acids to their trans counterparts in response to environmental stress, such as the presence of organic solvents or heat shock. nih.gov The primary substrates for this reaction are often palmitoleic acid and cis-vaccenic acid residues within membrane phospholipids. nih.gov The conversion to the trans isomer results in a straighter acyl chain, leading to tighter packing and a more rigid membrane, which helps to counteract the fluidizing effect of the stressor. nih.gov This rapid, post-synthetic modification allows bacteria to quickly adjust their membrane fluidity without the need for de novo lipid synthesis. nih.gov The ratio of trans to cis vaccenic acid has been used as a biomarker for bacterial stress in environmental samples. ird.fr
In addition to this rapid adaptation, the incorporation of cis-vaccenic acid into membrane phospholipids is a key strategy for maintaining membrane fluidity in response to temperature changes. At lower temperatures, many organisms increase the proportion of unsaturated fatty acids in their membranes to prevent them from becoming too rigid.
The importance of cis-vaccenoyl-containing lipids extends beyond simple membrane fluidity. In prostate cancer cells, cis-vaccenic acid has been identified as a critical oncogenic factor, and it is incorporated into the mitochondrial-specific phospholipid, cardiolipin. biorxiv.orgbiorxiv.org This highlights a more specific role for this fatty acid in cellular signaling and pathology. Furthermore, cis-vaccenic acid has been shown to have anti-inflammatory effects by suppressing the expression of adhesion molecules in human microvascular endothelial cells. brieflands.com
| Research Area | Key Findings |
| Membrane Fluidity | The cis double bond in cis-vaccenoyl chains increases membrane fluidity by disrupting tight lipid packing. |
| Bacterial Stress Response | Gram-negative bacteria can isomerize cis-vaccenoyl groups to trans-vaccenoyl groups to rigidify their membranes in response to stress. nih.gov |
| Cancer Biology | cis-Vaccenic acid is an important oncogenic factor in prostate cancer and is incorporated into cardiolipins. biorxiv.orgbiorxiv.org |
| Inflammation | cis-Vaccenic acid can suppress the expression of VCAM-1 and ICAM-1 in endothelial cells. brieflands.com |
Contributions to Understanding Bacterial Physiology and Stress Response through cis-Vaccenoyl Lipid Modification
Modifications involving cis-vaccenoyl lipids are crucial for various aspects of bacterial physiology and their ability to respond to stress. The regulation of the synthesis and incorporation of cis-vaccenic acid into membrane lipids is tightly controlled and has significant consequences for bacterial survival and behavior.
A notable example of the role of cis-vaccenoyl lipids in bacterial physiology is in Escherichia coli. This bacterium possesses a lysophosphatidic acid acyltransferase, YihG, which specifically incorporates a cis-vaccenoyl group into the sn-2 position of phospholipids. The absence of this enzyme leads to alterations in the membrane phospholipid composition, which in turn results in enhanced flagellar formation and increased swimming motility. This suggests that the modulation of the cis-vaccenoyl content of the membrane is a mechanism by which E. coli can regulate its motility, a key factor in processes such as biofilm formation and pathogenesis.
The cis-trans isomerization of vaccenic acid, as discussed in the previous section, is a prime example of a rapid stress response mechanism. This modification allows bacteria to survive sudden environmental shifts, providing them with the time to implement long-term adaptive changes that involve alterations in gene expression and de novo synthesis of new lipids. nih.gov This mechanism is a key contributor to the solvent tolerance of certain bacterial strains.
| Bacterial Process | Role of cis-Vaccenoyl Lipid Modification |
| Motility | The incorporation of cis-vaccenoyl groups into phospholipids by the enzyme YihG in E. coli influences flagellar formation and swimming motility. |
| Stress Response | The isomerization of cis-vaccenic acid to trans-vaccenic acid is a rapid mechanism to increase membrane rigidity and tolerate environmental stress. nih.gov |
| Host Interaction | The overall membrane composition, including cis-vaccenoyl lipids, contributes to the ability of bacteria to withstand host-derived antimicrobial fatty acids. mdpi.com |
Future Research Directions in Cis Vaccenoyl Chloride Chemistry and Biochemistry
Exploration of Novel Catalytic Reactions Involving cis-Vaccenoyl Chloride for Sustainable Synthesis
Future investigations into the chemistry of this compound are expected to prioritize the development of novel and sustainable catalytic reactions. The high reactivity of the acyl chloride functional group makes it a versatile intermediate for the synthesis of a wide array of valuable derivatives. nih.govrsc.org A significant focus will be on replacing traditional, often harsh, chlorinating agents with more environmentally benign alternatives. google.comresearchgate.net Research into solid-supported catalysts, phase-transfer catalysis, and flow chemistry approaches could lead to more efficient, selective, and scalable processes for the production and derivatization of this compound.
Furthermore, the exploration of catalytic C-H activation and functionalization reactions on the vaccenoyl backbone, while preserving the reactive acyl chloride, could open up new avenues for creating complex molecules with unique properties. The development of chemoselective catalytic systems that can differentiate between the double bond and the acyl chloride moiety will be crucial for expanding the synthetic utility of this compound.
Table 1: Potential Catalytic Strategies for Sustainable this compound Chemistry
| Catalytic Strategy | Potential Advantages | Research Focus |
| Green Chlorination | Reduced waste, milder reaction conditions, improved safety. | Development of non-toxic and recyclable chlorinating agents. |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability. | Optimization of microreactor systems for continuous production. |
| Biocatalysis | High selectivity, mild conditions, reduced environmental impact. | Discovery and engineering of enzymes for this compound synthesis. |
| C-H Functionalization | Atom economy, novel molecular architectures. | Design of catalysts for selective modification of the fatty acid chain. |
Advanced Enzymatic Engineering for Tailored cis-Vaccenoyl Lipid Production
The enzymatic synthesis of lipids offers significant advantages over chemical methods, including high specificity and milder reaction conditions. nih.govsjp.ac.lkresearchgate.net Advanced enzymatic engineering will be instrumental in producing tailored lipids containing the cis-vaccenoyl moiety. ocl-journal.orgdtu.dk Techniques such as directed evolution and rational protein design can be employed to modify existing lipases and acyltransferases to enhance their activity and selectivity for this compound or its derivatives. nih.govocl-journal.org
One promising area of research is the development of "designer enzymes" capable of incorporating cis-vaccenate (B1238199) into specific positions of a glycerol (B35011) backbone, leading to the production of structured lipids with desired physicochemical and nutritional properties. researchgate.netocl-journal.org Furthermore, engineering enzymes to function efficiently in non-aqueous media will be critical for practical industrial applications, facilitating easier product recovery and enzyme recycling. ocl-journal.org
Table 2: Enzymatic Engineering Approaches for cis-Vaccenoyl Lipid Synthesis
| Engineering Technique | Objective | Expected Outcome |
| Directed Evolution | Improve enzyme activity, stability, and selectivity. | Enzymes with enhanced performance for cis-vaccenoyl lipid synthesis. nih.gov |
| Rational Design | Alter substrate specificity and regioselectivity. | Precise incorporation of cis-vaccenate into lipid structures. nih.gov |
| Immobilization | Enhance enzyme stability and reusability. | Cost-effective and continuous production processes. |
| Solvent Engineering | Optimize enzyme performance in non-aqueous media. | Improved reaction rates and yields in industrial settings. |
Integrated Omics Approaches for Comprehensive Pathway Elucidation and Systems Biology
A comprehensive understanding of the biosynthesis and metabolism of cis-vaccenic acid, the precursor to this compound, is essential for its targeted production and for elucidating its biological roles. nih.govcsun.eduwikipedia.org Integrated omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, will provide a systems-level view of the pathways involved. nih.govnih.govfrontiersin.orgresearchgate.net
By analyzing the global changes in gene expression, protein levels, and metabolite concentrations under different conditions, researchers can identify novel enzymes and regulatory networks controlling cis-vaccenic acid metabolism. nih.govmdpi.com This knowledge can then be used to engineer microorganisms or plants for the overproduction of this valuable fatty acid. nih.govnih.gov Furthermore, lipidomics studies can map the distribution of cis-vaccenoyl-containing lipids in various tissues and cellular compartments, offering insights into their physiological functions. nih.gov
Table 3: Omics Technologies for Studying cis-Vaccenoyl Lipid Metabolism
| Omics Field | Information Gained | Application |
| Genomics | Identification of genes involved in fatty acid synthesis. | Engineering metabolic pathways for enhanced production. researchgate.net |
| Transcriptomics | Understanding gene expression regulation. | Identifying key regulatory factors for targeted manipulation. frontiersin.org |
| Proteomics | Quantifying enzyme levels and post-translational modifications. | Characterizing the enzymatic machinery of lipid metabolism. nih.gov |
| Metabolomics/Lipidomics | Profiling of fatty acids and complex lipids. | Elucidating biological roles and identifying biomarkers. nih.govmdpi.com |
Development of High-Throughput Screening Assays for cis-Vaccenoyl-Related Enzymes and Modulators
The discovery of novel enzymes with desirable properties for cis-vaccenoyl lipid synthesis and the identification of small molecules that can modulate its metabolism require robust high-throughput screening (HTS) assays. nih.govnih.govresearchgate.netsigmaaldrich.com The development of such assays will accelerate the pace of research in this area.
For enzyme discovery, HTS methods can be designed to rapidly screen large libraries of microbial extracts or metagenomic DNA for lipases, acyltransferases, or other enzymes that can utilize this compound or its derivatives as substrates. nih.gov These assays could be based on colorimetric, fluorometric, or mass spectrometry-based detection of the reaction products. nih.govnih.gov
For identifying modulators of cis-vaccenic acid metabolism, cell-based HTS assays can be developed. nih.govresearchgate.net These assays could utilize genetically engineered cell lines that report on the activity of specific metabolic pathways or the levels of cis-vaccenoyl-containing lipids. Hits from these screens could serve as valuable research tools or as starting points for the development of therapeutic agents.
Table 4: High-Throughput Screening Strategies
| Assay Type | Target | Detection Method |
| Enzyme Activity Screen | Lipases, Acyltransferases | Colorimetry, Fluorometry, Mass Spectrometry nih.gov |
| Cell-Based Reporter Assay | Metabolic pathway activity | Luciferase, Green Fluorescent Protein (GFP) |
| Lipid Profiling Screen | Changes in lipid composition | High-Throughput Mass Spectrometry |
| Inhibitor/Activator Screen | Enzymes in the biosynthetic pathway | Measurement of substrate depletion or product formation nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
